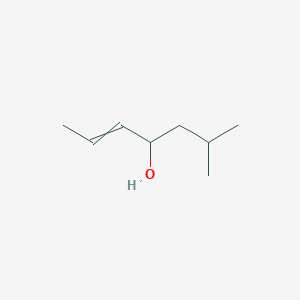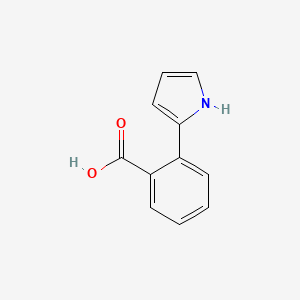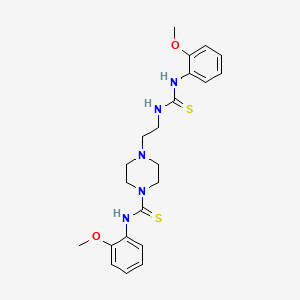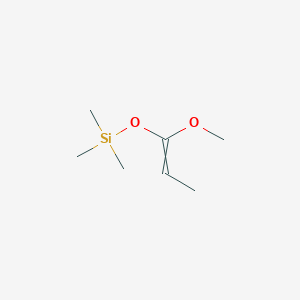
(1-Methoxyprop-1-enyloxy)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxyprop-1-enyloxy)trimethylsilane is an organosilicon compound with the molecular formula C₇H₁₆O₂Si. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a trimethylsilyl group attached to a methoxyprop-1-enyloxy moiety, which imparts unique reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1-Methoxyprop-1-enyloxy)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with (1-methoxyprop-1-enyloxy)lithium. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction proceeds smoothly at low temperatures, usually around -78°C, to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the consistent quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxyprop-1-enyloxy)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to yield alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine can be used in the presence of a catalyst, such as iron or aluminum chloride.
Major Products Formed
Oxidation: Carbonyl compounds, such as aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
(1-Methoxyprop-1-enyloxy)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Mukaiyama aldol reaction.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of (1-Methoxyprop-1-enyloxy)trimethylsilane involves the activation of the trimethylsilyl group, which facilitates nucleophilic attack on electrophilic centers. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its reactions include carbonyl compounds, imines, and other electrophilic species.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methoxyprop-1-enyloxy)triethylsilane: Similar structure but with triethylsilyl group instead of trimethylsilyl group.
(1-Methoxyprop-1-enyloxy)triphenylsilane: Similar structure but with triphenylsilyl group instead of trimethylsilyl group.
(1-Methoxyprop-1-enyloxy)dimethylsilane: Similar structure but with dimethylsilyl group instead of trimethylsilyl group.
Uniqueness
(1-Methoxyprop-1-enyloxy)trimethylsilane is unique due to its high reactivity and stability, which makes it an ideal reagent for various organic transformations. The trimethylsilyl group provides steric protection and enhances the compound’s nucleophilicity, making it more versatile compared to its analogs.
Propriétés
Formule moléculaire |
C7H16O2Si |
|---|---|
Poids moléculaire |
160.29 g/mol |
Nom IUPAC |
1-methoxyprop-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C7H16O2Si/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3 |
Clé InChI |
RTHAKVSHSCPUGI-UHFFFAOYSA-N |
SMILES canonique |
CC=C(OC)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


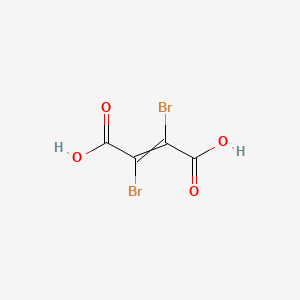
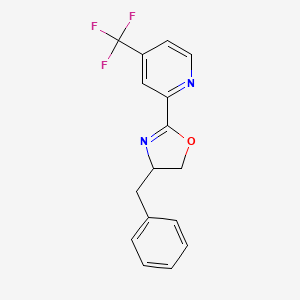
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B12510503.png)
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)
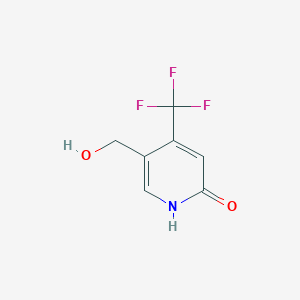

![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)
![2-[2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanamido]propanoic acid](/img/structure/B12510544.png)

